
The Pivotal Role of N4-Acetylcytosine in the
Landscape of Cancer Biology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N4-Acetylcytosine

Cat. No.: B085167 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
N4-acetylcytosine (ac4C), a highly conserved mRNA modification, is emerging as a critical

regulator in the complex narrative of cancer biology. This dynamic epitranscriptomic mark,

installed by the sole writer enzyme N-acetyltransferase 10 (NAT10), profoundly influences gene

expression by enhancing mRNA stability and translation efficiency. Elevated levels of both

ac4C and NAT10 are frequently observed across a spectrum of human cancers, correlating

with poor prognosis and aggressive tumor phenotypes. This technical guide provides a

comprehensive overview of the molecular mechanisms orchestrated by ac4C in cancer

progression, details the experimental methodologies for its detection and analysis, and

explores its potential as a novel therapeutic target.

Introduction to N4-Acetylcytosine (ac4C)
N4-acetylcytosine is a post-transcriptional modification where an acetyl group is added to the

N4 position of cytidine residues in RNA.[1][2] This modification is found in various RNA species,

including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][3] In

the context of cancer, the spotlight is primarily on its presence in mRNA, where it plays a

significant role in regulating the expression of oncogenes and other cancer-related genes.[4]

The installation of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10), which

functions as the "writer" of this modification. To date, no dedicated "eraser" (deacetylase) or
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"reader" proteins that specifically recognize and bind to ac4C have been definitively identified,

though some proteins are suggested to be potential readers. The absence of known erasers

suggests that ac4C might be a stable and long-lasting mark, with its removal potentially

occurring through RNA degradation.

The "Writer" Enzyme: N-acetyltransferase 10
(NAT10)
NAT10 is a highly conserved enzyme that is frequently overexpressed in a multitude of cancer

types, including but not limited to bladder, breast, colorectal, liver, and lung cancer. Its elevated

expression is often associated with poor patient survival outcomes. NAT10's role extends

beyond its acetyltransferase activity; it is also involved in various cellular processes such as

cell cycle regulation, DNA damage repair, and the modulation of the tumor microenvironment.

Molecular Mechanisms of ac4C in Cancer Biology
The pro-tumorigenic functions of ac4C are primarily attributed to its impact on mRNA

metabolism. By acetylating cytidine residues within the coding sequences (CDS) and

untranslated regions (UTRs) of mRNA, ac4C exerts its influence in two main ways:

Enhanced mRNA Stability: The addition of the acetyl group can alter the local RNA structure,

making the mRNA more resistant to degradation by ribonucleases. This increased stability

leads to a prolonged half-life of oncogenic transcripts, resulting in their sustained expression.

Increased Translation Efficiency: ac4C modification can facilitate more efficient recognition of

mRNA by the translational machinery, leading to an upregulation of protein synthesis from

the modified transcripts.

These mechanisms collectively contribute to the overexpression of key cancer-driving proteins,

thereby promoting cell proliferation, invasion, metastasis, and resistance to therapy.

Signaling Pathways Modulated by ac4C
The influence of ac4C extends to the regulation of critical signaling pathways implicated in

cancer. The following diagram illustrates a key pathway where NAT10 and ac4C play a central

role.
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Caption: The NF-κB pathway promotes NAT10 expression, which in turn activates the Wnt/β-

catenin pathway via ac4C modification, leading to tumor progression.

Quantitative Data on NAT10 Expression and ac4C
Levels in Cancer
The overexpression of NAT10 is a common feature across numerous cancer types. While

specific fold-changes can vary depending on the study and cancer type, the general trend

points towards a significant upregulation in tumor tissues compared to normal adjacent tissues.
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Cancer Type
NAT10
Expression
Status

Impact of High
NAT10
Expression

Key ac4C-
Modified
mRNA Targets

Reference

Bladder Cancer Upregulated

Promotes

proliferation and

chemoresistance

BCL9L, SOX4,

AKT1, AHNAK,

p21

Breast Cancer Upregulated

Promotes

chemoresistance

and EMT

MDR1, BCRP,

MORC2

Cervical Cancer Upregulated

Promotes

proliferation,

invasion, and

glycolysis

HNRNPUL1,

FOXP1, GLUT4,

KHK

Colorectal

Cancer
Upregulated

Promotes

progression and

ferroptosis

resistance

KIF23, FSP1

Gastric Cancer Upregulated

Promotes

metastasis and

glycolysis

addiction

COL5A1, SEPT9

Hepatocellular

Carcinoma
Upregulated

Promotes growth

and metastasis
HMGB2, SMAD3

Lung Cancer Upregulated
Associated with

poor prognosis
-

Osteosarcoma Upregulated

Promotes

proliferation and

invasion

FNTB

Ovarian Cancer Upregulated

Promotes

stemness and

glycolysis

PGAM1
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Pancreatic

Cancer
Upregulated

Promotes

progression
-

Esophageal

Cancer
Upregulated

Promotes

metastasis
NOTCH3

Experimental Protocols for ac4C Detection and
Analysis
Several techniques have been developed to detect and map ac4C modifications in RNA. These

methods are crucial for understanding the distribution and function of this epitranscriptomic

mark.

Acetylated RNA Immunoprecipitation followed by
Sequencing (acRIP-seq)
This antibody-based method is used to enrich for ac4C-containing RNA fragments from a total

RNA sample.
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Caption: Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).

Detailed Methodology:
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RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest using a

standard protocol (e.g., TRIzol). Fragment the RNA to a desired size range (typically 100-200

nucleotides) using enzymatic or chemical methods.

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to ac4C that

has been pre-bound to magnetic beads (e.g., Protein A/G).

Washing: Perform a series of stringent washes to remove non-specifically bound RNA

fragments.

Elution: Elute the ac4C-containing RNA fragments from the antibody-bead complex.

Library Preparation and Sequencing: Construct a cDNA library from the eluted RNA

fragments and perform high-throughput sequencing.

Data Analysis: Analyze the sequencing data to identify enriched regions (peaks), which

correspond to the locations of ac4C modifications.

Base-Resolution Mapping: ac4C-seq and RedaC:T-seq
These methods allow for the precise identification of ac4C sites at the single-nucleotide level.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Isolate Total RNA

2. Chemical Treatment
(e.g., NaCNBH3 or NaBH4)

3. Reverse Transcription

Reduced ac4C causes
misincorporation (C to T) 4. Library Preparation

5. High-Throughput Sequencing

6. Data Analysis
(Identify C-to-T transitions)

Click to download full resolution via product page

Caption: Generalized workflow for base-resolution mapping of ac4C.

Detailed Methodology (ac4C-seq):

RNA Isolation and Chemical Reduction: Isolate total RNA. Treat the RNA with sodium

cyanoborohydride (NaCNBH₃) under acidic conditions. This reduces ac4C to a tetrahydro-

ac4C derivative.

Reverse Transcription: Perform reverse transcription on the treated RNA. The reduced ac4C

base is read as a thymine (T) by the reverse transcriptase, leading to a C-to-T transition in

the resulting cDNA.
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Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and

perform high-throughput sequencing.

Data Analysis: Compare the sequencing data from the treated sample to a control (mock-

treated) sample. The presence of C-to-T mismatches at specific cytidine positions in the

treated sample indicates the location of an ac4C modification.

Detailed Methodology (RedaC:T-seq):

This protocol is similar to ac4C-seq but utilizes sodium borohydride (NaBH₄) for the chemical

reduction of ac4C.

RNA Isolation and Ribosomal RNA Depletion: Isolate total RNA and deplete ribosomal RNA

to enrich for mRNA.

Chemical Reduction: Treat the RNA with NaBH₄ to reduce ac4C to tetrahydro-ac4C.

Reverse Transcription, Library Preparation, and Sequencing: Proceed with reverse

transcription, library preparation, and sequencing as described for ac4C-seq.

Data Analysis: Identify C-to-T transitions to map the ac4C sites.

Therapeutic Targeting of ac4C in Cancer
The critical role of NAT10 and ac4C in promoting tumorigenesis makes them attractive targets

for cancer therapy. The development of small molecule inhibitors that target the

acetyltransferase activity of NAT10 is a promising therapeutic strategy. Remodelin is one such

inhibitor that has shown efficacy in preclinical studies by reducing global ac4C levels, inhibiting

cancer cell proliferation, and inducing apoptosis. Targeting the NAT10-ac4C axis could

represent a novel approach to cancer treatment, potentially overcoming resistance to existing

therapies.

Conclusion and Future Perspectives
N4-acetylcytosine has emerged from relative obscurity to become a key player in the

epitranscriptomic regulation of cancer. The elucidation of its pro-tumorigenic functions, driven

by the writer enzyme NAT10, has opened up new avenues for understanding cancer biology
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and developing novel therapeutic interventions. While significant progress has been made,

several questions remain. The definitive identification of ac4C erasers and readers will be

crucial for a complete understanding of the dynamics of this modification. Furthermore, a

deeper exploration of the interplay between ac4C and other RNA modifications, as well as the

broader tumor microenvironment, will undoubtedly provide further insights into its role in

cancer. The continued development of sensitive and robust detection methods will be

instrumental in advancing this exciting field of research. Ultimately, targeting the ac4C pathway

holds the promise of a new generation of precision cancer therapies.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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